molecular formula C16H25AsN2O5 B14720841 [3,4-bis(pentanoylamino)phenyl]arsonic acid CAS No. 6961-36-0

[3,4-bis(pentanoylamino)phenyl]arsonic acid

Cat. No.: B14720841
CAS No.: 6961-36-0
M. Wt: 400.30 g/mol
InChI Key: JUAWVOHKLDGLOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-bis(pentanoylamino)phenyl]arsonic acid typically involves the reaction of phenylarsonic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,4-bis(pentanoylamino)phenyl]arsonic acid can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.

    Substitution: It can participate in substitution reactions, where the pentanoylamino groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3,4-bis(pentanoylamino)phenyl]arsonic acid is used as a precursor for synthesizing other organoarsenic compounds

Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing biological pathways.

Medicine: Research in medicine has explored the potential of this compound as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of [3,4-bis(pentanoylamino)phenyl]arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

    Phenylarsonic acid: The parent compound from which [3,4-bis(pentanoylamino)phenyl]arsonic acid is derived.

    4-nitrophenylarsonic acid: Another derivative of phenylarsonic acid with different functional groups.

    Roxarsone: An organoarsenic compound used in animal feed.

Uniqueness: this compound is unique due to the presence of two pentanoylamino groups, which confer specific chemical and biological properties

Properties

CAS No.

6961-36-0

Molecular Formula

C16H25AsN2O5

Molecular Weight

400.30 g/mol

IUPAC Name

[3,4-bis(pentanoylamino)phenyl]arsonic acid

InChI

InChI=1S/C16H25AsN2O5/c1-3-5-7-15(20)18-13-10-9-12(17(22,23)24)11-14(13)19-16(21)8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H2,22,23,24)

InChI Key

JUAWVOHKLDGLOM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)CCCC

Origin of Product

United States

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